molecular formula C18H20ClN3O2 B268971 N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

Numéro de catalogue B268971
Poids moléculaire: 345.8 g/mol
Clé InChI: WMAXCSDJWCUQRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It was initially developed as a Raf kinase inhibitor, but has since been found to have multiple targets, including VEGFR, PDGFR, and c-Kit. In

Applications De Recherche Scientifique

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has also been found to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth. In addition, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been studied for its potential applications in other diseases, such as psoriasis and rheumatoid arthritis.

Mécanisme D'action

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 inhibits multiple signaling pathways that are involved in tumor growth and angiogenesis. It targets the Raf/MEK/ERK pathway, which is involved in cell proliferation and survival, as well as the VEGFR and PDGFR pathways, which are involved in angiogenesis. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 also inhibits c-Kit, which is involved in the growth and survival of certain types of cancer cells.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. It inhibits the phosphorylation of multiple proteins involved in cell proliferation and angiogenesis, including ERK, AKT, and STAT3. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 also inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 is that it has been extensively studied and has a well-established mechanism of action. It is also available commercially, making it easy to obtain for lab experiments. However, one limitation is that it has been found to have off-target effects, inhibiting other kinases in addition to its intended targets. This can complicate the interpretation of experimental results and make it difficult to determine the specific effects of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006.

Orientations Futures

There are several future directions for research on N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. One area of interest is the development of combination therapies that include N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. It has been shown to have synergistic effects when combined with other drugs, such as sorafenib and erlotinib. Another area of interest is the development of new formulations of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 that can improve its pharmacokinetics and increase its efficacy. Finally, there is ongoing research into the use of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 in other diseases, such as psoriasis and rheumatoid arthritis, which may lead to new therapeutic applications for this compound.
Conclusion:
In conclusion, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It has a well-established mechanism of action and has been shown to have anti-angiogenic effects and induce apoptosis in cancer cells. While it has some limitations, such as off-target effects, it remains a promising compound for future research and development.

Méthodes De Synthèse

The synthesis of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 involves the reaction of 4-chloroaniline with sec-butyl isocyanate to form N-(sec-butyl)-4-chloroaniline. This intermediate is then reacted with 3-amino-N-(2,6-dimethylphenyl)benzamide to yield N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. The synthesis has been optimized to produce high yields of pure product.

Propriétés

Nom du produit

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

Formule moléculaire

C18H20ClN3O2

Poids moléculaire

345.8 g/mol

Nom IUPAC

N-butan-2-yl-3-[(4-chlorophenyl)carbamoylamino]benzamide

InChI

InChI=1S/C18H20ClN3O2/c1-3-12(2)20-17(23)13-5-4-6-16(11-13)22-18(24)21-15-9-7-14(19)8-10-15/h4-12H,3H2,1-2H3,(H,20,23)(H2,21,22,24)

Clé InChI

WMAXCSDJWCUQRQ-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

SMILES canonique

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.